molecular formula C15H25N5O4 B2509109 8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377054-08-5

8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2509109
CAS No.: 377054-08-5
M. Wt: 339.396
InChI Key: KDHYXCBTMYPYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the isopentyl and bis(2-hydroxyethyl)amino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dipyridamole: A compound with a similar purine base structure, known for its use as a vasodilator and antiplatelet agent.

    Adenosine: Another purine derivative with significant biological roles, including as a neurotransmitter and in energy transfer.

Uniqueness

8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4/c1-10(2)4-5-20-11-12(18(3)15(24)17-13(11)23)16-14(20)19(6-8-21)7-9-22/h10,21-22H,4-9H2,1-3H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHYXCBTMYPYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N(CCO)CCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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